molecular formula C21H22N2O4 B2941157 (7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone CAS No. 951974-35-9

(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B2941157
CAS No.: 951974-35-9
M. Wt: 366.417
InChI Key: MVAXBRFQBVKOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antitumor, antibacterial, antioxidant, and anti-inflammatory properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-hydroxy-3-methoxybenzaldehyde with malonic acid derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of reduced derivatives with fewer oxygen atoms.

  • Substitution: : Formation of derivatives with different substituents on the piperazine ring.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antitumor and antibacterial effects.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Potential use in the development of new pharmaceuticals and other chemical products.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both methoxy groups and the piperazine ring. Similar compounds include other benzofuran derivatives and piperazine-containing compounds, but the combination of these features sets it apart.

List of Similar Compounds

  • Benzofuran derivatives: : Various compounds with the benzofuran core.

  • Piperazine derivatives: : Compounds containing the piperazine ring.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-17-8-6-16(7-9-17)22-10-12-23(13-11-22)21(24)19-14-15-4-3-5-18(26-2)20(15)27-19/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAXBRFQBVKOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.